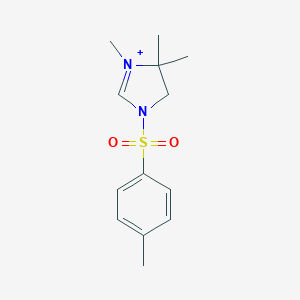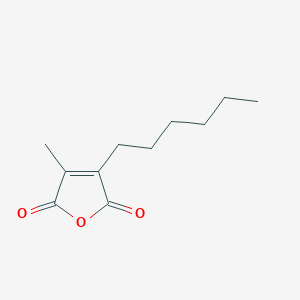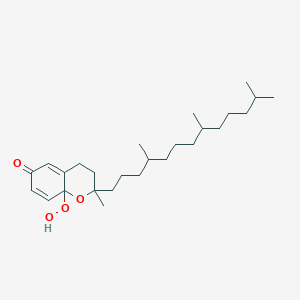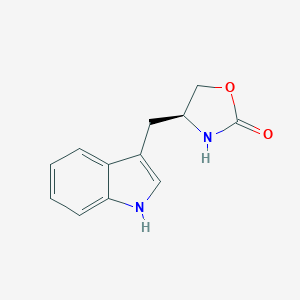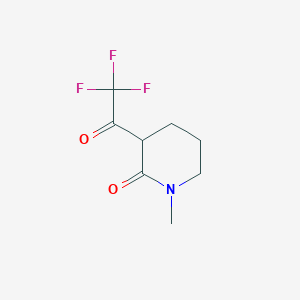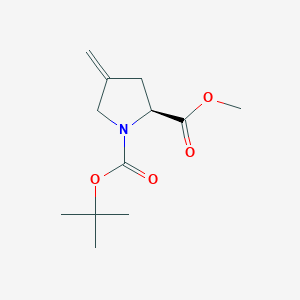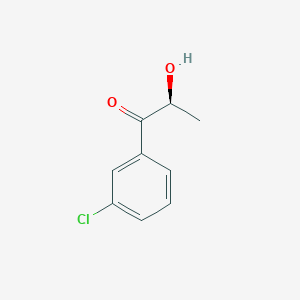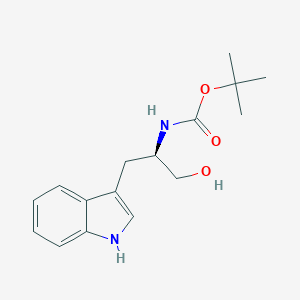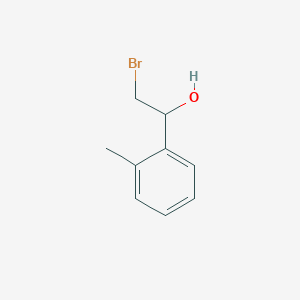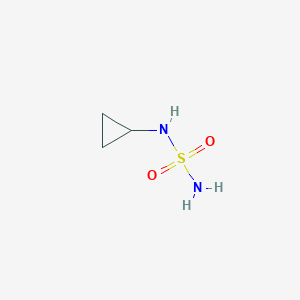
N-环丙基氨基磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropylsulfamide is an organosulfur compound characterized by the presence of a cyclopropyl group attached to a sulfamide moiety
科学研究应用
N-Cyclopropylsulfamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
Target of Action
N-Cyclopropylaminosulfonamide, also known as (sulfamoylamino)cyclopropane, Sulfamide, cyclopropyl- (9CI), or N-Cyclopropylsulfamide, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, N-Cyclopropylaminosulfonamide could potentially disrupt the production of folic acid, a crucial component for bacterial DNA synthesis and cell division .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by disrupting the synthesis of folic acid .
生化分析
Biochemical Properties
N-cyclopropylaminosulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folate synthesis . This interaction is significant as it can influence the growth and proliferation of cells, particularly in microorganisms.
Cellular Effects
N-cyclopropylaminosulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it has been shown to alter gene expression patterns, which can impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are crucial in understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of N-cyclopropylaminosulfonamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the synthesis of essential biomolecules, such as nucleotides and amino acids . Furthermore, N-cyclopropylaminosulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical in determining the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropylaminosulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-cyclopropylaminosulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of N-cyclopropylaminosulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of N-cyclopropylaminosulfonamide in preclinical studies.
Metabolic Pathways
N-cyclopropylaminosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key biomolecules . The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and nucleotide synthesis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-cyclopropylaminosulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical and cellular effects. For example, the compound’s distribution to the mitochondria can enhance its impact on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of N-cyclopropylaminosulfonamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization can affect its interactions with biomolecules and its overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: N-Cyclopropylsulfamide can be synthesized through the reaction of cyclopropylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-Cyclopropylsulfamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions: N-Cyclopropylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert N-Cyclopropylsulfamide to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfamides
相似化合物的比较
N-Cyclopropylsulfamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfamide moiety but differ in the attached groups.
Cyclopropylamines: These compounds contain the cyclopropyl group but lack the sulfamide moiety.
Uniqueness: N-Cyclopropylsulfamide is unique due to the combination of the cyclopropyl group and the sulfamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
(sulfamoylamino)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSKHUOAWDXMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154743-01-8 |
Source


|
| Record name | N-cyclopropylaminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
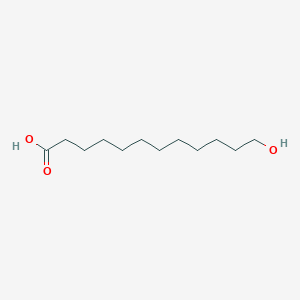
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
